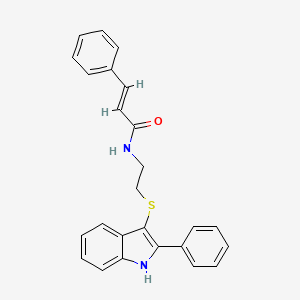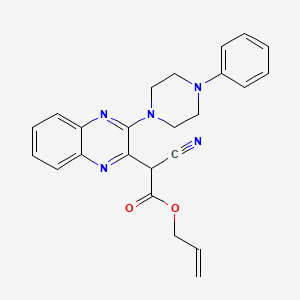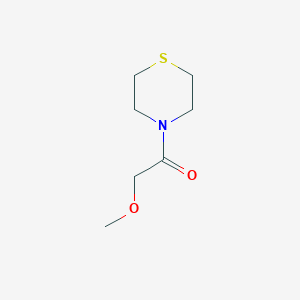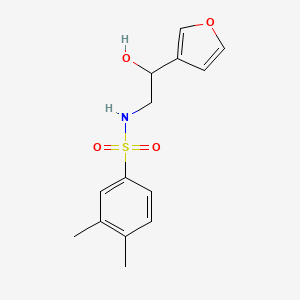
3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide
概要
説明
The compound 3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide is a chemical entity that can be categorized within the family of benzamides, which are known for their diverse biological activities. Benzamides often serve as key scaffolds in medicinal chemistry due to their ability to interact with various biological targets. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and their biological activities.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl chloride and an amine. In the context of the provided papers, similar compounds have been synthesized using various methods. For instance, the synthesis of 4-chloro-benzamides derivatives with heteroaryl rings was achieved and evaluated as RET kinase inhibitors . Another synthesis method involved the reaction of benzamides with chloral hydrate and subsequent treatment with phosphorus pentachloride to yield N-(1-alkoxy-2,2,2-trichloroethyl)benzamides, which were then electrochemically reduced to form oxazolines . These methods provide a foundation for the potential synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amide nitrogen. The substitution pattern on the benzene ring and the nature of the heteroaryl group attached to the amide nitrogen can significantly influence the molecular conformation and, consequently, the biological activity. For example, the presence of a 1,2,4-oxadiazole ring has been shown to strongly inhibit RET kinase activity . The molecular structure of 3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide would likely exhibit similar interactions due to the presence of the oxazole ring.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including electrophilic substitution, due to the electron-withdrawing nature of the amide group. The presence of chlorine atoms on the benzene ring can further facilitate such reactions. In the context of the provided papers, the synthesis of 1,5-fused 1,2,4-triazoles from N-heteroaryl benzamidines via intramolecular oxidative N–N bond formation was reported, showcasing the reactivity of the benzamide moiety under oxidative conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of multiple chlorine atoms and a heteroaryl ring in the compound of interest suggests it would have a relatively high molecular weight and might exhibit significant lipophilicity, which could affect its solubility and permeability. The crystallization of related benzamides as ethanol monosolvates indicates potential for hydrogen bonding and solvate formation . These properties are crucial for the pharmacokinetic profile of the compound and its potential as a drug candidate.
科学的研究の応用
Chemistry and Pharmacology of Synthetic Opioids
A study detailing the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides, sheds light on their impact on drug markets and their potential for abuse. This research emphasizes the importance of international early warning systems in tracking emerging psychoactive substances and suggests pre-emptive research to ensure new substances are detected early in toxicological samples (Sharma et al., 2018).
Antimicrobial Applications of 1,2-Oxazol Compounds
Research into the synthesis, spectroscopic, and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from reactions involving chloral with substituted anilines, provides valuable insights into the potential antimicrobial applications of compounds with 1,2-oxazol moieties. This work highlights the diversity of products obtainable from chloral and amines reactions and the potential biomedical applications of these compounds (Issac & Tierney, 1996).
Potential as Antipsychotic Agents
A study on JL13, a pyridobenzoxazepine compound, reviews its behavioral properties and potential as an atypical antipsychotic agent. Similar to clozapine, JL13 does not induce catalepsy and antagonizes certain psychotic behaviors in animal models, suggesting its promise for treating psychotic disorders (Bruhwyler et al., 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O2/c1-5-9(14)11(18-16-5)15-10(17)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWELORGSKQVOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide](/img/structure/B2543484.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2543487.png)
![1-(2-methylpropyl)-5-[4-(propan-2-yl)phenyl]-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2543488.png)

![5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2543492.png)
![Methyl 2-amino-2-[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2543495.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2543497.png)




![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2543504.png)